1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime
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Description
Synthesis Analysis
The synthesis of related oxime compounds often involves the reaction of specific ketones with hydroxylamine, under conditions that favor the formation of oxime derivatives. For example, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved through the reaction of piperonal, characterized using various spectroscopic techniques and single-crystal X-ray crystallography (Cai et al., 2020).
Scientific Research Applications
Crystallographic and Structural Analysis
- The structural properties of related oxime derivatives have been explored through crystallographic analysis, highlighting their molecular configurations and interactions. For instance, specific oxime compounds exhibit distinct crystalline structures and hydrogen bonding networks, contributing to their unique chemical properties (Dinçer et al., 2005).
Synthesis and Characterization
- Oxime derivatives undergo synthesis processes involving various methods and materials, leading to the formation of complex molecular structures. These compounds have been characterized using techniques like NMR spectroscopy and X-ray crystallography, enhancing understanding of their chemical nature (Cai et al., 2020).
Chemical Properties and Reactions
- The chemical reactions involving oxime derivatives reveal insights into their reactivity and potential applications. Studies on their interactions with other chemical entities, such as metal ions or other organic compounds, provide a deeper understanding of their behavior in various chemical environments (Shokrollahi & Haghighi, 2012).
Potential Biological and Medicinal Applications
- Some oxime derivatives have shown promising biological activities, including antimicrobial properties. Research into their efficacy against various microorganisms suggests potential medicinal applications, although this area requires further exploration (Fuloria et al., 2009).
properties
IUPAC Name |
(NZ)-N-[1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(17-19)13-7-4-8-16(9-13)18-10-14-5-2-3-6-15(14)11-18/h2-9,19H,10-11H2,1H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPTVBJROJJKY-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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